1,2-Dioleoyl-rac-glycerol-d5
Description
Contextualization of Diacylglycerols (DAGs) in Lipid Biology
Diacylglycerols (DAGs) are a class of glycerolipids composed of a glycerol (B35011) backbone with two fatty acid chains attached via ester bonds. lipotype.comum.es These molecules are not merely structural components of cell membranes but also serve as critical intermediates in the metabolism of lipids and as signaling molecules. lipotype.comum.escreative-proteomics.comfiveable.me As metabolic intermediates, DAGs are precursors for the synthesis of more complex lipids such as triacylglycerols (TAGs), the primary form of energy storage, and phospholipids (B1166683), which are essential for membrane structure. um.escreative-proteomics.com In cellular signaling, DAGs function as second messengers, activating a variety of downstream proteins, most notably protein kinase C (PKC), which is involved in a wide range of cellular processes including cell growth, differentiation, and immune responses. fiveable.menih.govfrontiersin.org The diverse functions of DAGs highlight their central role in maintaining cellular homeostasis. creative-proteomics.com
The arrangement of the two fatty acid chains on the glycerol backbone gives rise to different isomers of DAGs, a property known as stereoisomerism. nih.gov The specific positioning of the fatty acids, denoted by the stereospecific numbering (sn) system (sn-1, sn-2, and sn-3), is crucial as different isomers can have distinct biological functions and fates. nih.gov For instance, only the sn-1,2-DAG isoform is known to possess signaling properties through the activation of PKC. nih.gov The term "rac-glycerol" indicates a racemic mixture, meaning it contains both sn-1,2-diacylglycerol and sn-2,3-diacylglycerol enantiomers in equal amounts. This is in contrast to stereospecific forms. In biological systems, enzymes often exhibit selectivity for one stereoisomer over another. For example, diacylglycerol kinases, which phosphorylate DAG to form phosphatidic acid, show a preference for sn-1,2-DAG. nih.gov The use of a racemic mixture like 1,2-Dioleoyl-rac-glycerol allows researchers to study non-enzymatic lipid interactions and metabolic pathways where stereospecificity may not be a factor or to investigate the stereoselectivity of specific enzymes.
Rationale for Deuterated Lipid Analogs in Scientific Inquiry
Stable isotope labeling is a powerful technique in lipidomics and metabolism studies that allows researchers to trace the metabolic fate of molecules. nih.govbioscientifica.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wider range of experiments, including clinical studies. bioscientifica.comportlandpress.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D), into a lipid molecule creates a "heavy" version of that lipid. portlandpress.com This mass difference allows the labeled lipid to be distinguished from its naturally occurring, "light" counterpart using mass spectrometry. nih.gov This technique enables the direct measurement of the biosynthesis, remodeling, and degradation of specific lipid species, providing dynamic information about lipid metabolism that cannot be obtained from static measurements of lipid levels alone. nih.govmdpi.com
Deuterated diacylglycerols, such as 1,2-Dioleoyl-rac-glycerol-d5, are particularly useful as research probes. The "d5" designation indicates that five hydrogen atoms in the glycerol backbone have been replaced with deuterium atoms. cymitquimica.comvulcanchem.com This labeling makes the molecule an ideal internal standard for mass spectrometry-based quantification of endogenous DAGs. When added to a biological sample, the deuterated standard behaves chemically and physically similarly to the unlabeled DAGs. bioscientifica.com By comparing the signal of the known amount of the deuterated standard to the signal of the endogenous DAGs, researchers can accurately quantify the levels of different DAG species in the sample. lipidmaps.org This approach is crucial for studying changes in DAG levels in response to various stimuli or in different disease states.
Scope and Research Significance of this compound Studies
The research significance of this compound lies in its application as a tool to dissect the complex roles of diacylglycerols in cellular processes. As an internal standard, it enhances the accuracy and reliability of quantitative lipidomics studies, allowing for a more precise understanding of how DAG metabolism is altered in various physiological and pathological conditions. lipidmaps.org Its use as a tracer in metabolic studies helps to elucidate the dynamic fluxes through different lipid metabolic pathways. By providing a means to accurately measure specific DAG isomers, this deuterated lipid analog contributes to a deeper understanding of the intricate relationship between DAG stereochemistry, metabolism, and signaling. nih.gov
| Feature | Description |
| Compound Name | This compound |
| Molecular Formula | C₃₉H₆₇D₅O₅ chembk.com |
| Molar Mass | 626.01678889 g/mol chembk.com |
| Key Structural Features | Glycerol backbone with two oleic acid chains at the rac-1 and rac-2 positions, and five deuterium atoms on the glycerol moiety. |
| Primary Research Application | Internal standard for mass spectrometry-based quantification of diacylglycerols. |
Properties
Molecular Formula |
C₃₉H₆₇D₅O₅ |
|---|---|
Molecular Weight |
626.02 |
Synonyms |
(9Z)-9-Octadecenoic acid 1-(hydroxymethyl)-1,2-ethanediyl ester-d5; 9-Octadecenoic acid (Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester-d5; 1,2-di-Olein-d5; (±)-1,2-Diolein-d5; (±)-1,2-Dioleoylglycerol-d5; 1,2-Diolein-d5; 1,2-Dioleoyl-DL-glycerol-d5; 1, |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for 1,2 Dioleoyl Rac Glycerol D5
Chemical Synthesis Pathways for Deuterated Glycerol (B35011) Backbones
The cornerstone of synthesizing 1,2-Dioleoyl-rac-glycerol-d5 is the construction of a deuterated glycerol backbone, which is subsequently acylated with oleoyl (B10858665) chains. This chemical approach offers precise control over the position and extent of deuterium (B1214612) labeling.
Precursor Compounds and Deuteration Strategies (e.g., using D5-glycerol)
The most direct chemical synthesis route utilizes a commercially available, pre-deuterated precursor. Glycerol-1,1,2,3,3-d5 is the key starting material for this process. sigmaaldrich.comisotope.com This compound features deuterium atoms at all five non-hydroxyl positions of the glycerol skeleton, providing the necessary d5 label for the final product. The use of this precursor simplifies the synthesis by eliminating the need for complex deuteration reactions of an unlabeled glycerol starting material.
| Precursor Compound | Chemical Formula | Key Role in Synthesis |
| Glycerol-1,1,2,3,3-d5 | (HOCD₂)₂CDOH | Provides the deuterated d5-glycerol backbone. sigmaaldrich.com |
| Oleoyl chloride | C₁₈H₃₃ClO | Acts as the acylating agent to introduce the oleoyl chains. |
| Protecting Groups (e.g., Trityl chloride) | C₁₉H₁₅Cl | Temporarily blocks a reactive site (sn-3 hydroxyl) to direct acylation. |
| Pyridine | C₅H₅N | Often used as a base/catalyst in acylation reactions. |
Regioselective Acylation Techniques for Oleoyl Chains
To ensure the oleoyl chains are attached specifically to the sn-1 and sn-2 positions of the d5-glycerol backbone, regioselective acylation techniques are employed. A common strategy involves the use of protecting groups to temporarily block the sn-3 primary hydroxyl group.
The synthesis can be outlined in the following steps:
Protection: The sn-3 hydroxyl group of Glycerol-1,1,2,3,3-d5 is selectively protected using a bulky protecting group, such as a trityl or silyl (B83357) group. This steric hindrance prevents the sn-3 position from reacting in the subsequent step.
Acylation: The resulting protected d5-glycerol is then reacted with two equivalents of oleoyl chloride in the presence of a base like pyridine. This reaction leads to the esterification of the free sn-1 and sn-2 hydroxyl groups, forming a protected this compound.
Deprotection: The protecting group is removed from the sn-3 position under specific chemical conditions (e.g., mild acid treatment for a trityl group) to yield the final product, this compound.
This controlled, stepwise approach is crucial for minimizing the formation of the isomeric byproduct, 1,3-Dioleoyl-rac-glycerol-d5. sigmaaldrich.com
Enzymatic Synthesis Approaches for Specific Isomers
Enzymatic methods offer an alternative, highly specific route to synthesizing diacylglycerols, often with superior regioselectivity compared to purely chemical methods. These biocatalytic approaches can also be adapted to incorporate deuterium labels.
Biocatalytic Routes for 1,2-Dioleoyl-rac-glycerol
The primary biocatalytic route for de novo synthesis of diacylglycerols in biological systems is the Kennedy pathway. libretexts.orgresearchgate.netnih.gov This pathway involves a series of enzyme-catalyzed reactions that build the diacylglycerol molecule step-by-step.
Key enzymes in this pathway include:
Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the first acylation step, transferring a fatty acyl-CoA (like oleoyl-CoA) to the sn-1 position of a glycerol-3-phosphate backbone. nih.gov
Acylglycerophosphate acyltransferase (AGPAT) / Lysophosphatidic acid acyltransferase (LPAT): This enzyme performs the second acylation, adding a second fatty acyl-CoA to the sn-2 position of the resulting lysophosphatidic acid to form phosphatidic acid. researchgate.netnih.gov
Phosphatidic acid phosphatase (PAP): This enzyme removes the phosphate (B84403) group from the sn-3 position of phosphatidic acid, yielding 1,2-diacylglycerol. nih.gov
Lipases can also be used for the targeted synthesis of diacylglycerols through esterification or transesterification reactions, although controlling the reaction to prevent the formation of triacylglycerols is a key consideration. sigmaaldrich.comresearchgate.netresearchgate.net
| Enzyme | Abbreviation | Role in 1,2-Diacylglycerol Synthesis |
| Glycerol-3-phosphate acyltransferase | GPAT | Catalyzes acylation at the sn-1 position of glycerol-3-phosphate. nih.gov |
| Lysophosphatidic acid acyltransferase | LPAT | Catalyzes acylation at the sn-2 position of lysophosphatidic acid. researchgate.net |
| Phosphatidic acid phosphatase | PAP | Dephosphorylates phosphatidic acid to yield 1,2-diacylglycerol. nih.gov |
| Diacylglycerol acyltransferase | DGAT | Can be used in reverse or controlled reactions; primarily synthesizes triacylglycerol from diacylglycerol. nih.gov |
Incorporation of Deuterium through Biological Systems
Deuterium can be incorporated into the glycerol backbone of lipids by leveraging the metabolic pathways of living organisms. nih.gov This is achieved by growing microorganisms, such as Escherichia coli or specific yeast strains, in a culture medium enriched with deuterated water (D₂O). mdpi.com
Within the cell, the deuterium from D₂O is incorporated into various metabolic precursors through enzyme-catalyzed hydrogen exchange reactions. mdpi.comresearchgate.net Specifically, precursors for the glycerol backbone, such as glycerol-3-phosphate, become deuterated. mdpi.com These deuterated precursors are then utilized by the organism's native lipid synthesis machinery, like the Kennedy pathway, to produce lipids, including diacylglycerols, that contain a deuterated glycerol moiety. researchgate.netresearchgate.net The extent and position of deuterium incorporation can be influenced by the concentration of D₂O in the growth media and the specific metabolic pathways active in the chosen organism. nih.gov
Purification and Characterization of Synthetic this compound for Research Purity
Regardless of the synthetic method used, the crude product is a mixture that requires rigorous purification to isolate this compound to a high degree of purity suitable for research. Subsequent characterization is essential to confirm its identity, isotopic enrichment, and isomeric purity.
Purification: The primary challenge in purification is separating the desired 1,2-isomer from the 1,3-isomer, which can form due to acyl migration, especially under non-ideal temperature or pH conditions. monash.edumonash.edu
Column Chromatography: Silica gel column chromatography is a standard method for separating diacylglycerol isomers. The 1,2- and 1,3-isomers exhibit different polarities, allowing for their separation using a carefully selected solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient).
Crystallization: Low-temperature crystallization can also be employed to purify the target compound, taking advantage of differences in the crystallization behavior between isomers. monash.edu
Characterization: A combination of analytical techniques is used to verify the final product's structure and purity.
| Analytical Technique | Purpose | Expected Result for this compound |
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic incorporation. | The molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is 5 units higher than the non-labeled compound, confirming the d5 label. |
| Nuclear Magnetic Resonance (¹H NMR) | Determines the position of the oleoyl chains and confirms deuteration. | The spectrum will show signals corresponding to the oleoyl chain protons. The absence of signals for the glycerol backbone protons at the C1, C2, and C3 positions confirms successful deuteration. The integration of signals will confirm the 1,2-diacyl structure. |
| Nuclear Magnetic Resonance (¹³C NMR) | Confirms the carbon skeleton structure. | The spectrum will show distinct signals for the carbonyl carbons and the carbons of the glycerol backbone and oleoyl chains. Signals for the deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity. |
| High-Performance Liquid Chromatography (HPLC) | Assesses isomeric and overall purity. | A single major peak under appropriate chromatographic conditions indicates high purity. The retention time will differ from that of the 1,3-isomer. |
Through these combined synthesis, purification, and characterization methodologies, high-purity this compound can be produced for its critical role as an internal standard in advanced lipidomic analyses.
Metabolic Tracing and Flux Analysis Utilizing 1,2 Dioleoyl Rac Glycerol D5
Applications in Investigating Glycerolipid Biosynthesis Pathways
The use of 1,2-Dioleoyl-rac-glycerol-d5 enables researchers to introduce a labeled intermediate directly into the glycerolipid synthesis pathways, providing a clear window into the subsequent metabolic fates of DAG.
De novo synthesis of diacylglycerol, primarily through the Kennedy pathway, involves the sequential acylation of glycerol-3-phosphate. researchgate.net By supplying cells or model systems with this compound, researchers can bypass the initial steps of this pathway and directly analyze the flux through the DAG-utilizing enzymes. This technique is a powerful method for explaining the flow of molecules through metabolic networks. biorxiv.orgnih.gov The labeled DAG acts as a tracer, allowing for the quantitative measurement of its incorporation into more complex lipids over time, thereby elucidating the activity and preferences of different biosynthetic routes under various physiological or pathological conditions.
Once introduced, this compound serves as a direct precursor for the synthesis of other major lipid classes. Its conversion into triacylglycerols (TAGs) and various phospholipids (B1166683) can be monitored with high specificity.
Conversion to Triacylglycerols (TAGs): The enzyme diacylglycerol acyltransferase (DGAT) catalyzes the esterification of a third fatty acid to the DAG backbone, forming TAG, the primary form of energy storage. Studies using d5-labeled DAG have demonstrated its conversion to d5-labeled TAG, confirming the utility of this tracer in monitoring the final step of TAG synthesis. alameed.edu.iq
Conversion to Phospholipids: DAG is also a crucial precursor for the synthesis of key membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). For instance, the enzyme choline phosphotransferase transfers a phosphocholine headgroup to DAG to form PC. By tracking the appearance of d5-labeled PC, researchers can quantify the flux through this specific branch of phospholipid synthesis.
The table below illustrates the mass shift that occurs as this compound is converted into other lipid classes, which is the basis for its detection in metabolic tracing studies.
| Compound | Abbreviation | Modification | Resulting Labeled Product |
|---|
Examination of DAG Catabolism and Turnover Rates
The metabolic fate of DAG is not limited to its use as a building block; it is also actively catabolized. This compound is an effective tool for measuring the rates of these catabolic processes and identifying the resulting products.
The cellular concentration of DAG is tightly regulated by the activity of various enzymes, including lipases and kinases. researchgate.net
Diacylglycerol Kinases (DGKs): These enzymes phosphorylate DAG to produce phosphatidic acid (PA), a key signaling lipid and metabolic intermediate. mdpi.com By incubating cells with this compound, the activity of DGKs can be determined by measuring the rate of formation of d5-labeled phosphatidic acid via mass spectrometry.
Diacylglycerol Lipases (DAGLs): These enzymes hydrolyze DAG to release a free fatty acid and a monoacylglycerol (MAG). nih.gov Tracking the appearance of labeled MAG or the depletion of the d5-DAG substrate over time provides a direct measure of DAGL activity.
The stable isotope label on this compound ensures that its degradation products can be confidently identified and distinguished from other cellular metabolites. For example, upon complete hydrolysis, the d5-glycerol backbone is released. The detection of this labeled backbone confirms that the DAG molecule has passed through a specific hydrolytic degradation pathway. This method allows for the unambiguous elucidation of metabolic routes that might otherwise be difficult to resolve. nih.gov
The table below summarizes key enzymes involved in DAG metabolism that can be studied using this compound.
| Enzyme Class | Specific Enzyme Example | Action on d5-DAG | Labeled Product Detected | Metabolic Outcome |
|---|---|---|---|---|
| Acyltransferase | Diacylglycerol Acyltransferase (DGAT) | Adds a third acyl chain | d5-Triacylglycerol (d5-TAG) | TAG Synthesis / Energy Storage |
| Kinase | Diacylglycerol Kinase (DGK) | Adds a phosphate (B84403) group | d5-Phosphatidic Acid (d5-PA) | Signal Termination / PA Synthesis |
| Lipase | Diacylglycerol Lipase (DAGL) | Removes an acyl chain | d5-Monoacylglycerol (d5-MAG) | Production of 2-AG / FFA |
| Phosphotransferase | Choline Phosphotransferase | Adds a phosphocholine headgroup | d5-Phosphatidylcholine (d5-PC) | Phospholipid Synthesis |
Subcellular Localization and Trafficking Dynamics of Deuterated DAG
Understanding where lipids are located and how they move within the cell is critical to understanding their function. nih.govbiorxiv.org While stable isotopes cannot be visualized directly like fluorescent probes, their location can be determined through biochemical fractionation. In this approach, cells are separated into their distinct organelles and compartments (e.g., nucleus, mitochondria, cytosol, plasma membrane). nih.gov The lipid content of each fraction is then extracted and analyzed by mass spectrometry. By measuring the quantity of this compound and its labeled metabolites in each compartment at different time points, researchers can map the trafficking dynamics of the DAG pool and determine the subcellular sites of its synthesis, storage, and signaling activities. nih.gov
Studies on Intracellular DAG Pool Dynamics
Diacylglycerol is a critical signaling molecule that activates a variety of proteins, most notably protein kinase C (PKC), thereby regulating numerous cellular processes. caymanchem.comglpbio.com The concentration and subcellular location of DAG are tightly controlled. Metabolic tracing with this compound allows for the detailed investigation of the dynamics of intracellular DAG pools.
In a typical experiment, cells are incubated with this compound for a defined period. Following this "pulse," the labeled DAG is incorporated into the cell's lipid metabolic network. At various time points, lipids are extracted and analyzed by mass spectrometry. This "pulse-chase" methodology allows researchers to track the movement of the deuterium (B1214612) label from the initial DAG pool into other lipid species. For instance, the labeled DAG can be phosphorylated to form phosphatidic acid, acylated to form triacylglycerols (TAGs) for storage in lipid droplets, or utilized for the synthesis of phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE). biorxiv.org
The rate at which the deuterium-labeled DAG is converted to other lipids provides a direct measure of the metabolic flux through these pathways. This quantitative data is invaluable for understanding how different stimuli or disease states alter DAG metabolism. For example, in lymphocytes, activation leads to an upregulation of DAG species, which act as signal transducers. nih.gov Tracer-based lipidomics can quantify these changes with high precision. researchgate.net
Below is an interactive data table summarizing hypothetical findings from a pulse-chase experiment using this compound to illustrate the study of DAG pool dynamics.
| Time Point (minutes) | % of Total Deuterated Lipid as this compound | % of Total Deuterated Lipid as Phosphatidic Acid-d5 | % of Total Deuterated Lipid as Triacylglycerol-d5 | % of Total Deuterated Lipid as Phosphatidylcholine-d5 |
| 5 | 85 | 10 | 3 | 2 |
| 15 | 60 | 15 | 15 | 10 |
| 30 | 35 | 12 | 30 | 23 |
| 60 | 15 | 8 | 45 | 32 |
This table represents illustrative data to demonstrate the principles of metabolic flux analysis. The values indicate the percentage of the initial deuterium label found in different lipid classes over time, showing the metabolic fate of the introduced this compound.
Investigating Inter-Organelle Lipid Exchange Mechanisms
Lipids are not synthesized or stored uniformly throughout the cell; they are constantly being transported between different organelles to support membrane biogenesis, energy storage, and signaling. This inter-organelle lipid exchange is a fundamental process that is not fully understood. This compound can be used as a tracer to study the mechanisms of this transport.
After introducing the labeled DAG, its appearance in the lipidome of specific, isolated organelles can be monitored over time. For example, DAG is synthesized at the endoplasmic reticulum (ER) and can then be transported to lipid droplets for conversion into TAG, to the Golgi apparatus for incorporation into other lipids, or to the plasma membrane to participate in signaling.
By using cell fractionation techniques to isolate different organelles (e.g., ER, mitochondria, lipid droplets) and then performing mass spectrometry on the lipid extracts from each fraction, researchers can map the trafficking of the deuterated DAG. This allows for the identification of the pathways and proteins involved in lipid transport. For instance, such studies could elucidate the role of specific lipid transfer proteins in moving DAG from its site of synthesis to other membranes.
The following interactive data table provides a hypothetical representation of data from an experiment tracking the inter-organelle distribution of a deuterium label derived from this compound.
| Time Point (minutes) | % of Deuterated Label in Endoplasmic Reticulum | % of Deuterated Label in Lipid Droplets | % of Deuterated Label in Golgi Apparatus | % of Deuterated Label in Plasma Membrane |
| 5 | 90 | 5 | 3 | 2 |
| 15 | 70 | 15 | 10 | 5 |
| 30 | 45 | 30 | 15 | 10 |
| 60 | 25 | 45 | 18 | 12 |
This table provides an illustrative example of how the deuterium label from this compound might be distributed among different cellular organelles over time, reflecting the dynamics of inter-organelle lipid exchange.
Analytical Methodologies Employing 1,2 Dioleoyl Rac Glycerol D5
Mass Spectrometry-Based Lipidomics for Quantitative Analysis
Mass spectrometry (MS) has become a cornerstone of lipidomics, enabling the sensitive and selective analysis of complex lipid mixtures. hbku.edu.qa In this context, 1,2-Dioleoyl-rac-glycerol-d5 plays a pivotal role as an internal standard, facilitating accurate and reproducible quantification of diacylglycerols (DAGs) and contributing to the development and validation of robust analytical assays.
Role as an Internal Standard for DAG Quantification
The quantification of diacylglycerols in biological samples presents a significant analytical challenge due to their low abundance and the potential for variability in ionization efficiency in mass spectrometry. nih.govresearchgate.net The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for these variations and ensure accurate quantification. nih.gov Because the deuterated standard is chemically identical to its endogenous counterpart, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer. By adding a known amount of this compound to a sample, the endogenous DAG levels can be precisely determined by comparing the signal intensity of the analyte to that of the internal standard. nih.gov
Different internal standards are often necessary to compensate for the dependence of MS and MS/MS signals on the acyl chain length and the number of double bonds in the fatty acid moieties of the DAGs. nih.govresearchgate.net The use of a deuterated analog like this compound, which closely mimics the structure of common endogenous DAGs, is a widely accepted approach to achieve reliable quantification.
Table 1: Representative Diacylglycerol Species Quantified Using Isotope-Labeled Internal Standards
| Diacylglycerol Species | Common Abbreviation | Endogenous Mass (amu) |
| 1-Palmitoyl-2-oleoyl-glycerol | PO-DAG | 620.5 |
| 1-Stearoyl-2-oleoyl-glycerol | SO-DAG | 648.5 |
| 1-Stearoyl-2-arachidonoyl-glycerol | SA-DAG | 672.5 |
| 1,2-Dioleoyl-glycerol | DO-DAG | 646.5 |
This table provides examples of common diacylglycerol species that can be quantified using an appropriate deuterated internal standard like this compound.
Development of Targeted Analytical Assays for Deuterated Lipids
Targeted lipidomics focuses on the accurate quantification of a predefined set of lipid molecules. creative-proteomics.comlcms.cz The development of such assays relies on the availability of high-purity stable isotope-labeled standards like this compound. These standards are used to create calibration curves and to optimize instrument parameters for the sensitive and specific detection of the target analytes. mtoz-biolabs.com
In a targeted assay, specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) are monitored for both the endogenous lipid and its deuterated internal standard. This highly selective detection method minimizes interferences from other molecules in the complex biological matrix, leading to enhanced accuracy and precision. creative-proteomics.com The development of targeted assays for deuterated lipids is a critical step in validating their utility as internal standards and in ensuring the reliability of the quantitative data obtained.
Method Validation and Reproducibility in Lipidomics Workflows
The validation of analytical methods is crucial for ensuring the quality and reliability of lipidomics data. Regulatory bodies such as the Food and Drug Administration (FDA) provide guidance on the validation of bioanalytical methods, which includes assessing parameters like accuracy, precision, linearity, and stability. The use of deuterated internal standards is a fundamental component of these validation processes.
By incorporating this compound into quality control samples and calibration standards, the reproducibility of the entire analytical workflow, from sample extraction to final data analysis, can be rigorously evaluated. This ensures that any observed changes in DAG levels are due to biological variation rather than analytical artifacts, thereby enhancing the confidence in the research findings. The establishment of standardized and validated methods is essential for the translation of lipidomics research into clinical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and interactions of molecules in solution and in the solid state. Deuterium (B1214612) (²H) NMR, in particular, is a valuable tool for studying the properties of lipid membranes.
Deuterium NMR for Membrane Dynamics and Order Parameter Determination
The incorporation of deuterium atoms at specific positions in a lipid molecule, such as in this compound, allows for the non-invasive probing of lipid dynamics within a membrane. The deuterium nucleus has a quadrupole moment that interacts with the local electric field gradient, and this interaction is highly sensitive to the orientation and motion of the C-²H bond.
In a lipid bilayer, the acyl chains of the lipids undergo rapid reorientation. ²H NMR spectra of deuterated lipids in a membrane provide information about the time-averaged orientation of the C-²H bonds, which is described by the order parameter (S_CD). A higher order parameter indicates a more restricted motion and a more ordered membrane environment, while a lower order parameter signifies greater flexibility and disorder. By selectively deuterating different positions along the acyl chains, a detailed profile of membrane order can be obtained. While direct studies on this compound are not abundantly published, the principles established with other deuterated lipids are directly applicable.
Table 2: Typical Deuterium NMR Order Parameters (S_CD) for Acyl Chain Positions in a Fluid Lipid Bilayer
| Acyl Chain Carbon Position | Typical S_CD Value | Interpretation |
| C2 | 0.20 | High order, restricted motion near the glycerol (B35011) backbone |
| C5 | 0.18 | Slightly less ordered than C2 |
| C10 | 0.12 | Increased flexibility in the middle of the chain |
| C16 (of a C16 chain) | 0.03 | High disorder near the terminal methyl group |
This table illustrates the general trend of decreasing order parameter from the glycerol backbone towards the end of the acyl chain, reflecting increasing motional freedom.
Investigating Lipid-Protein Interactions via Deuterium Labeling
Lipid-protein interactions are fundamental to many cellular processes, and understanding these interactions at a molecular level is a key area of research. Deuterium NMR can be used to investigate how the presence of a membrane protein affects the dynamics and order of the surrounding lipid molecules.
By incorporating a deuterated lipid like this compound into a model membrane containing a protein of interest, changes in the ²H NMR spectrum can reveal information about the lipid-protein interface. For example, lipids that are in direct contact with the protein surface may exhibit different motional properties compared to the bulk lipids in the bilayer. This can manifest as a broadening of the NMR signal or the appearance of a second, more ordered spectral component. These studies provide insights into the formation of lipid "annuli" or "shells" around membrane proteins and how proteins modulate the physical properties of the membrane.
Chromatographic Separations for Isotopic Purity and Quantification
The deuterated lipid this compound serves as a critical internal standard for the accurate analysis of diacylglycerols (DAGs) in complex biological matrices. Its utility is fully realized when coupled with advanced chromatographic and mass spectrometric techniques, which allow for both the verification of its isotopic integrity and the precise quantification of its endogenous, non-labeled counterparts.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique in lipidomics, offering robust separation and highly sensitive detection. For the analysis of neutral lipids like diacylglycerols, normal-phase LC is often employed to separate lipid classes, while reversed-phase LC separates individual lipid species based on their fatty acyl chain length and degree of unsaturation. aocs.orgund.edu When coupled with electrospray ionization (ESI)-MS, this compound facilitates rigorous quality control and accurate quantification.
Isotopic Purity Assessment: The primary role of deuteration is to create a mass shift that distinguishes the standard from the analyte. Before it can be used for quantification, the isotopic purity of this compound must be confirmed. High-resolution mass spectrometry (HRMS) is the method of choice for this purpose. rsc.org By infusing a solution of the standard, a full scan mass spectrum is acquired. The instrument's high resolving power allows for the separation of the various isotopologue peaks. researchgate.net
The isotopic enrichment is calculated by integrating the ion intensities of the desired labeled compound (M+5) and any lesser-labeled or unlabeled (M+0 to M+4) species. rsc.org This process corrects for the natural isotopic abundance of elements like carbon-13. researchgate.net The resulting data confirms the percentage of the d5-labeled species, ensuring the standard's quality for quantitative experiments. Tandem MS (MS/MS) can further be used to confirm that the deuterium labels are located on the glycerol backbone by analyzing specific fragment ions. nih.gov
Quantification: In quantitative lipidomics, this compound is used as an internal standard in an isotope dilution mass spectrometry workflow. A known amount of the d5-labeled standard is spiked into a sample prior to lipid extraction and analysis. iaea.org Because the deuterated standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. rsc.org
During MS analysis, the instrument monitors for the specific mass-to-charge (m/z) ratio of the unlabeled 1,2-Dioleoyl-rac-glycerol and the d5-labeled standard. iaea.org Diacylglycerols typically ionize well in positive mode ESI, often forming ammonium (B1175870) adducts ([M+NH₄]⁺) when an ammonium salt is present in the mobile phase. aocs.org The ratio of the peak area of the endogenous analyte to the peak area of the d5-internal standard is then used to calculate the absolute concentration of the analyte in the original sample. This normalization corrects for analyte loss during sample preparation and for variations in instrument response, leading to highly accurate and reproducible results. iaea.org
Table 1: Representative LC-MS Parameters for Diacylglycerol Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatography Mode | Reversed-Phase (e.g., C18 column) or Normal-Phase (e.g., Silica, HILIC) | Separates lipid species based on hydrophobicity or head group polarity, respectively. |
| Mobile Phase (RP) | Gradient of Acetonitrile/Water and Isopropanol/Acetonitrile with additives like ammonium formate. unitn.it | Elutes lipids from the column into the mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates charged ions ([M+NH₄]⁺) from neutral lipid molecules for MS detection. aocs.org |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Monitors specific m/z for the analyte and the d5-standard for high sensitivity and specificity. |
| Analyte Transition (Example) | [M+NH₄]⁺ → [M+H-H₂O]⁺ | Specific precursor-to-product ion transition for quantifying the target diacylglycerol. |
| Internal Standard Transition | [M+5+NH₄]⁺ → [M+5+H-H₂O]⁺ | Specific transition for the d5-labeled standard, shifted by 5 Daltons. |
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to LC for lipid analysis, particularly for neutral lipids like di- and triacylglycerols. shimadzu.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, offering benefits such as high separation efficiency, faster analysis times, and reduced organic solvent consumption compared to normal-phase LC. shimadzu.comnih.gov
Isotopic Purity and Quantification: The principles of using this compound in SFC-MS mirror its application in LC-MS. The superior chromatographic resolution of SFC can effectively separate isomeric lipids, including 1,2- and 1,3-diacylglycerols, which is crucial for accurate quantification of specific isomers. shimadzu.com
For quantification, the d5-labeled internal standard is added to the sample, and the mixture is analyzed by SFC-MS. The separation of lipid classes is typically achieved on a polar stationary phase. nih.gov As in LC-MS, the analyte and the internal standard co-elute and are detected by the mass spectrometer. The use of an internal standard is critical in SFC-MS to account for variations in ionization efficiency between different lipid classes and to ensure reliable quantification. nih.gov The ratio of the native analyte signal to the d5-standard signal allows for precise measurement. This approach has been successfully applied to the quantitative analysis of various lipid classes, including diacylglycerols, in complex biological extracts. nih.govcaymanchem.com The assessment of isotopic purity would be conducted similarly to LC-MS, by direct infusion or injection into the MS to measure the relative abundance of the d5 isotopologue.
Table 2: Representative SFC-MS Parameters for Diacylglycerol Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Primary Mobile Phase | Supercritical Carbon Dioxide (CO₂) | Provides high diffusivity for efficient separation. shimadzu.com |
| Modifier Solvent | Methanol or other polar solvent | Modulates solvent strength to elute analytes. shimadzu.com |
| Stationary Phase | Polar columns (e.g., Diethylamine, Silica) | Achieves class separation of lipids. nih.gov |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or ESI (with make-up flow) | Generates ions for MS detection. ESI is often preferred for its soft ionization. nih.gov |
| MS Detection Mode | SIM or MRM | Provides specificity and sensitivity for quantitative analysis. |
| Internal Standard | This compound | Corrects for matrix effects and variations in instrument response to ensure quantitative accuracy. nih.gov |
Investigation of Cellular Mechanisms and Biochemical Interactions with 1,2 Dioleoyl Rac Glycerol D5
Probing Signal Transduction Pathways
1,2-Dioleoyl-rac-glycerol is instrumental in activating signaling cascades that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The deuterated form, 1,2-Dioleoyl-rac-glycerol-d5, is essential for precise quantification and kinetic analysis in these studies.
Diacylglycerols like 1,2-Dioleoyl-rac-glycerol are well-established activators of the Protein Kinase C (PKC) family of enzymes. nih.gov The generation of DAG in the plasma membrane creates a critical binding site for PKC isoforms, initiating their translocation from the cytosol to the membrane, a key step in their activation. 1,2-Dioleoyl-rac-glycerol has been shown to effectively activate conventional forms of PKC. caymanchem.combertin-bioreagent.com
The activation process is complex and isoform-specific. Conventional PKCs (cPKCs) require both calcium ions and DAG for full activation, whereas novel PKCs (nPKCs) are calcium-independent but still rely on DAG. ucsd.edu The presence of 1,2-Dioleoyl-rac-glycerol in the membrane lowers the calcium requirement for cPKC activation and directly recruits nPKCs. Studies using cell-permeable analogs like 1,2-dioctanoyl-sn-glycerol (B43705) have demonstrated that PKC activation can lead to significant changes in cellular structures, such as the reorganization of the actin cytoskeleton in neuronal growth cones. nih.gov The specific structure of the DAG molecule, including the oleic acid chains in 1,2-Dioleoyl-rac-glycerol, can influence the pattern of PKC recruitment and downstream phosphorylation events, suggesting that different DAG species can encode specific signaling information. pnas.org
The primary mechanism by which DAGs exert their signaling function is through interaction with a conserved module known as the C1 domain. biorxiv.org This small, cysteine-rich zinc-finger motif is found not only in PKC isozymes but also in a diverse range of other signaling proteins, including Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins. nih.govnih.gov 1,2-Dioleoyl-rac-glycerol effectively binds to the C1 domain, promoting the recruitment of these proteins to cellular membranes where they can interact with their substrates and effectors. caymanchem.combertin-bioreagent.com
High-resolution structural studies have detailed the stereospecific recognition of DAG by C1 domains. biorxiv.org The glycerol (B35011) backbone and ester groups of the DAG molecule are accommodated within a hydrophilic groove on the C1 domain surface. biorxiv.org The two acyl chains remain embedded in the lipid bilayer, anchoring the protein to the membrane. Even subtle differences between the C1A and C1B domains within a single PKC molecule can lead to non-equivalent lipid-binding and translocation behaviors. nih.gov Research has shown that the C1 domains of novel PKCs bind to DAG-containing membranes with an affinity that is orders of magnitude higher than that of conventional PKCs, allowing them to respond to signals that only generate DAG without a corresponding increase in intracellular calcium. ucsd.edu
Role in Membrane Dynamics and Structure
Beyond its role as a signaling molecule that recruits proteins, 1,2-Dioleoyl-rac-glycerol is a potent modulator of the physical properties of cellular membranes. Its unique conical shape, with a small hydrophilic headgroup and two bulky acyl chains, introduces significant perturbations to the structure of the lipid bilayer.
The incorporation of 1,2-Dioleoyl-rac-glycerol into a phospholipid membrane induces several significant changes in the bilayer's physical properties. As a molecule with a small headgroup, it increases the spacing between the larger phospholipid headgroups. nih.gov This increased spacing is thought to be crucial for the binding and activation of proteins like PKC. nih.gov
Furthermore, DAG can alter the fundamental structure and elasticity of the membrane. It has been shown to increase acyl chain order and bilayer thickness while reducing the volume-per-lipid. nih.gov At higher concentrations, dioleoylglycerol (DOG) is a strong perturber of planar bilayers and can promote the formation of non-bilayer lipid phases, such as the reverse hexagonal (HII) phase. nih.govresearchgate.net This ability to induce curvature in the membrane is linked to its role in cellular processes that involve membrane fusion and fission. researchgate.net Molecular dynamics simulations have revealed that even at low concentrations, a significant fraction of DAG molecules can flip-flop between the two leaflets of the bilayer or even occupy the inter-leaflet space, which can nonlinearly alter membrane properties. researchgate.netd-nb.info
| Membrane Property | Effect of DOG Incorporation | Reference |
|---|---|---|
| Area per Lipid | Increases | nih.gov |
| Bilayer Thickness | Increases | nih.gov |
| Acyl Chain Order | Increases | nih.gov |
| Spontaneous Curvature | Induces negative curvature (promotes HII phase) | nih.gov |
| Phospholipid Headgroup Spacing | Increases | nih.gov |
| Lateral Diffusion | Decreases | nih.gov |
To isolate and study the complex interactions between lipids and proteins, researchers extensively use model membrane systems. Liposomes, which are spherical vesicles composed of a lipid bilayer, and nanodiscs, which are small patches of lipid bilayer encircled by a membrane scaffold protein, are two such popular systems. lsu.edu
These models allow for precise control over the lipid composition. Incorporating 1,2-Dioleoyl-rac-glycerol into liposomes or nanodiscs enables detailed studies of its specific effects on membrane structure and its role in recruiting and activating C1 domain-containing proteins in a simplified, cell-free environment. lsu.eduarizona.edu For example, vesicles containing specific DAG species can be used in pull-down assays to test the binding selectivity of different C1 domains. nih.gov The use of this compound in these systems is particularly advantageous for quantitative biophysical techniques, such as mass spectrometry or neutron scattering, allowing for the precise determination of lipid dynamics, protein binding affinities, and changes in membrane structure.
Enzymatic Reaction Kinetic Studies
1,2-Dioleoyl-rac-glycerol is not only a signaling molecule but also a key metabolic intermediate. It serves as a substrate for several important enzymes, most notably diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid, another important signaling lipid. It also acts as a substrate for multisubstrate lipid kinases. caymanchem.combertin-bioreagent.com
Substrate Specificity of Diacylglycerol Kinases (DGKs)
Diacylglycerol kinases are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby acting as crucial regulators of cellular signaling pathways by modulating the balance between these two lipid second messengers. nih.govnih.gov The ten identified mammalian DGK isoforms are categorized into five subtypes based on their structural motifs and exhibit distinct substrate specificities, cellular localizations, and regulatory mechanisms. nih.govnih.gov
Research indicates that while sn-1,2 DAGs are the general substrate for DGKs, the specific acyl chain composition of the DAG molecule can significantly influence the catalytic efficiency of different isoforms. mdpi.com Notably, the ε isoform of DGK (DGKε) displays a high degree of selectivity for DAG species containing an arachidonoyl (20:4) acyl chain at the sn-2 position. nih.gov Consequently, DGKε phosphorylates 1,2-dioleoylglycerol at a much lower rate compared to its preferred substrates, such as 1-stearoyl-2-arachidonoyl-glycerol. nih.gov This specificity is attributed to a lipoxygenase-like motif within the enzyme. nih.gov
In contrast, other DGK isoforms, such as α and ζ, exhibit broader substrate specificity. uniprot.org While they can phosphorylate a wider range of DAG species, their activity can be influenced by the stereochemistry of the substrate. For instance, the α and ζ isoforms are inhibited by 2,3-dioleoylglycerol, the enantiomer of 1,2-dioleoylglycerol, whereas the more selective DGKε is not. uniprot.org This suggests that while 1,2-dioleoylglycerol is a substrate for several DGK isoforms, the efficiency of its phosphorylation is highly dependent on the specific isoform .
Table 1: Kinetic Parameters of Diacylglycerol Kinase with 1,2-Dioleoyl-sn-glycerol
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (pmol/min/µg) |
| AtDGK2 | Arabidopsis thaliana | 1,2-Dioleoyl-sn-glycerol | 125 | 0.25 |
This table presents data for a plant-derived DGK and should be considered as an illustrative example of DGK kinetics with a similar, non-deuterated substrate.
Analysis of Diacylglycerol Acyltransferases (DGATs) Activity
Diacylglycerol acyltransferases are crucial enzymes in the final step of triglyceride synthesis, catalyzing the acylation of DAG to form triacylglycerol (TAG). nih.govaocs.org In mammals, two main DGAT enzymes have been identified: DGAT1 and DGAT2. aocs.org Both enzymes utilize 1,2-diacylglycerol as a substrate, but they differ in their protein structure, cellular localization, and physiological roles. aocs.org
1,2-Dioleoyl-sn-glycerol is a commonly used substrate in in vitro assays to measure the activity of both DGAT1 and DGAT2. biocompare.com While both enzymes can acylate this substrate, their efficiencies and potential regulatory nuances may differ. Studies on goose granulosa cells suggest that DGAT2 is more efficient in promoting lipid accumulation than DGAT1, indicating potentially higher activity or a more favorable kinetic profile with diacylglycerol substrates. nih.gov
The activity of DGAT enzymes is essential for dietary fat absorption and the storage of fat in adipose tissue. nih.gov The distinct and overlapping functions of DGAT1 and DGAT2 are critical for maintaining lipid homeostasis. While specific kinetic parameters such as Km and Vmax for the interaction of this compound with DGAT1 and DGAT2 are not extensively documented in publicly available literature, the use of similar non-deuterated substrates in activity assays confirms its role as a key substrate for these enzymes. biocompare.com
Table 2: Substrate Utilization of 1,2-Dioleoylglycerol by DGAT Isoforms
| Enzyme | Substrate | Cellular Function | Research Findings |
| DGAT1 | 1,2-Dioleoylglycerol | Dietary fat absorption, triglyceride synthesis | Utilizes 1,2-dioleoylglycerol for TAG synthesis. Considered less efficient than DGAT2 in some cellular contexts for lipid accumulation. nih.gov |
| DGAT2 | 1,2-Dioleoylglycerol | Triglyceride synthesis, lipid droplet formation | Utilizes 1,2-dioleoylglycerol for TAG synthesis. Appears to be more potent in promoting lipid accumulation in certain cell types compared to DGAT1. nih.gov |
Advanced Research Applications and Future Directions
Development of New Research Tools and Methodologies
The presence of deuterium (B1214612) in 1,2-Dioleoyl-rac-glycerol-d5 allows for its distinction from its naturally abundant, non-deuterated counterparts. This characteristic is leveraged to develop sophisticated research tools that offer enhanced sensitivity and specificity in studying lipid metabolism and signaling.
Deuterium Metabolic Imaging (DMI) has emerged as a significant non-invasive method to visualize and quantify metabolic pathways in vivo. nih.gov Unlike techniques that rely on radioactive isotopes, DMI utilizes biocompatible, non-radioactive deuterium-labeled tracers to track metabolic processes over extended periods. nih.gov The administration of a deuterated substrate, followed by detection using magnetic resonance imaging (MRI), allows researchers to map the spatial distribution of the tracer and its metabolic products. copernicus.org For instance, deuterated glucose has been used to generate metabolic maps that provide high-contrast images of pathological metabolism in brain tumors. copernicus.org
The application of deuterated diacylglycerols (DAGs) like this compound within DMI frameworks holds the potential to directly visualize the flux of DAGs through various metabolic and signaling cascades. This could provide unprecedented insights into lipid-related diseases. Another powerful technique is Laser Desorption/Ionization Mass Spectrometry (LDI-MS), which can be used for the direct detection and analysis of lipids without complex sample pretreatment. nih.gov Using deuterated standards like this compound in conjunction with LDI-MS would enable precise quantification and imaging of DAG distribution in tissues.
| Imaging Technique | Principle | Application with Deuterated DAG |
|---|---|---|
| Deuterium Metabolic Imaging (DMI) | MRI-based detection of administered deuterium-labeled metabolic tracers to visualize metabolic pathways in vivo. nih.gov | Enables non-invasive, real-time tracking and mapping of DAG metabolism and signaling pathway activity in living organisms. |
| Mass Spectrometry Imaging (MSI) | Measures the mass-to-charge ratio of molecules to map their spatial distribution within a tissue sample. | Provides high-resolution spatial localization of this compound, allowing for precise quantification against endogenous levels. |
| Stimulated Raman Scattering (SRS) Microscopy | A label-free imaging technique that detects molecules based on their intrinsic vibrational properties. Deuterium provides a unique signal in a silent region of the cellular Raman spectrum. | Allows for high-resolution, real-time imaging of the uptake and subcellular localization of deuterated DAG within single cells. acs.org |
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of chemical compounds. nih.gov Mass spectrometry-based HTS methods are particularly powerful for studying enzyme kinetics and identifying inhibitors. In the context of diacylglycerol metabolism, HTS assays have been used to discover inhibitors of enzymes like human intestinal monoacylglycerol acyltransferase (MGAT). sigmaaldrich.com
The use of this compound as a substrate or internal standard in such assays significantly enhances their accuracy and reliability. The distinct mass of the deuterated lipid allows for clear differentiation between the substrate and product, and enables precise quantification, free from interference from endogenous lipids within the assay matrix. This is critical for identifying and characterizing potent and specific inhibitors of key enzymes in the DAG signaling pathway, such as diacylglycerol kinases. caymanchem.combiomol.com
Computational Modeling and Simulation Studies
Computational methods, particularly molecular dynamics simulations, provide a powerful lens to view biological processes at an atomic level. acs.org These in silico approaches complement experimental data by offering insights into the dynamic behavior of molecules and their interactions within complex biological systems.
Molecular dynamics (MD) simulations are used to model the behavior of lipid membranes, providing detailed information on their structure, organization, and dynamics. nih.gov The accuracy of these simulations depends on the quality of the underlying force fields, which are sets of parameters that describe the physics of the molecules. biorxiv.org Experimental data is crucial for validating and refining these force fields. acs.org
Deuterium order parameters, which measure the orientational order of C-D bonds and can be determined experimentally using NMR spectroscopy, are a key benchmark for validating lipid force fields. nih.gov The CHARMM36 force field, for example, accurately represents the bilayer surface tension and deuterium order parameters for a variety of lipids. acs.orgnih.gov By incorporating this compound into experimental membrane systems, researchers can generate precise data to validate simulations of DAG-containing membranes. This allows for a more accurate understanding of how DAG influences membrane properties like fluidity, curvature, and protein interactions.
| Simulation Parameter | Description | Relevance of Deuterated DAG |
|---|---|---|
| Deuterium Order Parameter (SCD) | A measure of the orientational ordering of the acyl chains within the lipid bilayer. | Experimental SCD values from this compound provide a direct benchmark for validating the accuracy of the simulation's force field. nih.gov |
| Area Per Lipid | The average surface area occupied by a single lipid molecule in the plane of the membrane. | Accurate simulations, validated by experimental data, can predict how the presence of DAG alters membrane packing and surface area. |
| Bilayer Thickness | The distance between the average positions of the lipid headgroups on opposite sides of the membrane. | Simulations can reveal how the specific shape and conformation of DAG molecules affect the overall thickness and structural integrity of the membrane. |
| Lipid Diffusion | The rate at which lipid molecules move laterally within the plane of the membrane. | Validated MD simulations can model how localized concentrations of DAG might create domains with altered lipid mobility, impacting membrane protein function. |
Understanding the intricate network of metabolic pathways requires tracing the flow of molecules through various enzymatic reactions. Combining stable isotope tracing with computational analysis provides a powerful strategy to dissect these complex systems. Experimental data obtained using tracers like this compound can be used to inform and constrain in silico models of metabolic pathways.
For example, all-atom MD simulations have been employed to investigate the pathways by which substrates like diacylglycerol enter, and products like triacylglycerol exit, the active site of enzymes such as diacylglycerol O-acyltransferase 1 (DGAT1). nih.govnih.gov These simulations can reveal the specific amino acid residues and conformational changes involved in substrate recognition and product release. nih.gov By providing experimental data on the rates of DAG conversion to other lipids, studies using this compound can help validate the kinetic parameters and reaction coordinates predicted by these in silico models, leading to a more robust understanding of enzyme function and metabolic regulation.
Emerging Research Avenues for Deuterated Lipids
The utility of deuterated lipids is continually expanding, driven by advances in synthetic chemistry and analytical technologies. The demand for a wider range of deuterated lipids for neutron scattering studies, which can reveal detailed structural information about lipid membranes, is stimulating new synthetic approaches. europa.eu There is particular interest in producing multi-gram quantities of deuterated oleic acid, a key component of 1,2-Dioleoyl-rac-glycerol, to serve as a precursor for more complex deuterated molecules. europa.eu
Furthermore, research into deuterated polyunsaturated fatty acids (D-PUFAs) has shown that replacing hydrogen with deuterium at specific, oxidation-prone sites can inhibit lipid peroxidation. nih.gov This finding suggests a potential therapeutic application for deuterated lipids in diseases associated with oxidative stress. nih.gov As our ability to synthesize and analyze these molecules improves, deuterated lipids like this compound will undoubtedly become central to new diagnostic and therapeutic strategies targeting lipid metabolism and signaling.
Exploration in Systems Biology and Multi-Omics Approaches
The advent of systems biology has revolutionized our understanding of complex biological processes by integrating diverse datasets to model and predict the behavior of entire biological systems. azolifesciences.com In this context, stable isotope-labeled compounds, such as this compound, have become indispensable tools. The integration of lipidomics with other "-omics" fields like genomics, transcriptomics, and proteomics allows for a more holistic view of cellular function and regulation. nih.gov
The use of deuterated standards in mass spectrometry-based lipidomics provides a powerful method for tracing the metabolic fate of lipids in a dynamic manner. nih.govmdpi.com By introducing this compound into a biological system, researchers can track the incorporation of the deuterated glycerol (B35011) backbone into various lipid species over time. This approach, often referred to as metabolic flux analysis, provides quantitative insights into the rates of lipid synthesis, turnover, and remodeling. researchgate.net This dynamic information is crucial for building accurate computational models of metabolic networks, a cornerstone of systems biology.
In a multi-omics framework, the data generated from tracing experiments with this compound can be correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics) that govern lipid metabolism. For instance, an observed increase in the flux of the deuterated label towards triacylglycerol synthesis can be linked to the upregulation of specific genes and enzymes involved in this pathway. This integrated approach allows for the identification of key regulatory nodes and the elucidation of complex feedback loops that control lipid homeostasis.
The following table illustrates the types of data that can be generated and integrated in a multi-omics study utilizing this compound:
| Omics Level | Data Generated with this compound | Insights Gained |
| Lipidomics | Quantitative flux of the d5 label into various lipid classes (e.g., triacylglycerols, phospholipids). | Rates of lipid synthesis, turnover, and interconversion. |
| Transcriptomics | Changes in mRNA levels of genes encoding for lipid-metabolizing enzymes. | Identification of regulatory genes controlling lipid metabolic pathways. |
| Proteomics | Changes in the abundance of proteins involved in lipid synthesis, transport, and signaling. | Correlation of enzyme levels with metabolic flux. |
| Metabolomics | Alterations in the pools of other related metabolites (e.g., fatty acids, glycerol-3-phosphate). | Understanding the broader metabolic impact of changes in diacylglycerol metabolism. |
Investigating Novel Enzyme-Lipid Interactions
This compound serves as a valuable probe for dissecting the intricacies of enzyme-lipid interactions. The deuterium labeling provides a distinct mass shift that allows for the unambiguous identification and quantification of the labeled lipid and its metabolic products in enzyme assays. This is particularly useful for studying enzymes that utilize diacylglycerol (DAG) as a substrate or are regulated by it.
A prominent example of this application is in the study of diacylglycerol acyltransferases (DGATs), enzymes that catalyze the final step of triacylglycerol synthesis. nih.gov There are two major isoforms, DGAT1 and DGAT2, which have distinct roles in lipid metabolism. By using a deuterated glycerol tracer, researchers have been able to differentiate the hepatic functions of these two enzymes. For instance, studies have shown that DGAT2 is primarily responsible for incorporating endogenously synthesized fatty acids into triglycerides, while DGAT1 plays a greater role in esterifying exogenous fatty acids. nih.gov The use of this compound in such assays would allow for precise measurement of the rate at which each isoform utilizes this specific DAG species to form triacylglycerols.
Furthermore, 1,2-Dioleoyl-rac-glycerol is known to be an activator of conventional protein kinase C (PKC) isoforms and a substrate for DAG kinases. caymanchem.com The deuterated analog can be employed to investigate the kinetics and binding affinities of these interactions with greater precision. For example, in competitive binding assays, the displacement of a fluorescently labeled DAG analog by this compound can be monitored by mass spectrometry, providing detailed information about the binding pocket and substrate specificity of the enzyme.
The use of deuterated lipids also extends to structural biology techniques such as deuterium magnetic resonance spectroscopy, which can provide insights into the effects of lipids on the structure and dynamics of membrane proteins. nih.gov By incorporating this compound into reconstituted membrane systems containing a target protein, researchers can probe the specific interactions between the lipid and the protein, revealing how these interactions modulate protein function.
The table below summarizes key enzymes whose interactions with diacylglycerols can be investigated using this compound:
| Enzyme | Function | Application of this compound |
| Diacylglycerol Acyltransferases (DGAT1 & DGAT2) | Catalyze the final step of triacylglycerol synthesis. | Differentiating isoform-specific substrate preference and reaction kinetics. nih.gov |
| Protein Kinase C (PKC) | A family of kinases involved in signal transduction. | Quantifying binding affinity and activation kinetics. caymanchem.com |
| Diacylglycerol Kinases (DGKs) | Phosphorylate DAG to produce phosphatidic acid. | Measuring substrate turnover rates and enzyme inhibition. |
| Phospholipases (e.g., PLC) | Hydrolyze phospholipids (B1166683) to generate DAG. | Tracing the fate of the generated DAG in downstream pathways. |
Q & A
How does the stereochemistry of 1,2-Dioleoyl-rac-glycerol-d5 influence its phase behavior in lipid bilayers, and what experimental techniques are recommended to resolve contradictions in polymorphic forms?
Advanced
The stereochemistry of the glycerol backbone and the deuterium labeling in this compound significantly affect its phase transitions and polymorphic behavior. For example, differential scanning calorimetry (DSC) can identify melting points and enthalpy changes, while synchrotron X-ray diffraction (XRD) provides structural insights into double-chain-length arrangements (e.g., long spacing values of ~4.1 nm in related compounds) . Contradictions in phase behavior (e.g., metastable α and β' forms) can arise from kinetic trapping during cooling. To resolve these, time-resolved XRD under controlled thermal gradients is critical to distinguish stable (β) from metastable phases .
What methodological approaches are optimal for characterizing the purity and structural integrity of this compound in lipid metabolism studies?
Basic
High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) is preferred for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) confirms regioselective deuteration at the glycerol backbone . Mass spectrometry (MS), particularly LC-MS with electrospray ionization (ESI), validates molecular weight (e.g., m/z 883.416 for the unlabeled analog) and isotopic enrichment . Thin-layer chromatography (TLC) on silica gel (hexane:ethyl acetate, 9:1) with visualization via UV or charring agents provides rapid purity checks .
How can isotopic labeling (deuteration) in this compound improve tracking of enzymatic activity in lipid kinase assays?
Advanced
Deuteration at the glycerol backbone (e.g., -d5 labeling) minimizes metabolic interference while enabling precise quantification via mass spectrometry. For instance, deuterated analogs serve as internal standards in LC-MS to calibrate enzymatic conversion rates of diacylglycerol kinases (DGKs) . Kinetic assays using P-NMR can monitor phosphate transfer to the sn-3 hydroxyl group, with deuterated substrates reducing signal overlap in crowded spectral regions . Parallel use of non-deuterated controls ensures isotopic effects (e.g., altered ) are accounted for .
What strategies are recommended to address discrepancies in solubility data for this compound across different solvent systems?
Basic
Solubility discrepancies often arise from solvent polarity and temperature variations. Systematic testing in dichloromethane, ethyl acetate, and hexane (common solvents for lipid handling) under controlled humidity is advised . For example, hexane solubilizes non-polar acyl chains, while ethyl acetate enhances solubility of the glycerol backbone. Dynamic light scattering (DLS) can detect micelle formation in aqueous buffers, which may confound solubility measurements. Pre-saturation of solvents with nitrogen minimizes oxidative degradation during testing .
How does the sn-1,2-diacylglycerol structure of this compound impact its role as a protein kinase C (PKC) activator, and how should binding assays be optimized?
Advanced
The sn-1,2-diacylglycerol configuration mimics endogenous PKC ligands, enabling competitive binding to the C1 domain. Surface plasmon resonance (SPR) with immobilized PKC isoforms quantifies binding affinity (), while fluorescence resonance energy transfer (FRET) probes (e.g., C1-domain-linked fluorophores) monitor real-time conformational changes . Contradictions in activation thresholds may arise from lipid bilayer composition; inclusion of phosphatidylserine (PS) in vesicles restores physiological PKC-membrane interactions .
What analytical workflows are effective in distinguishing this compound from its regioisomers (e.g., sn-1,3 derivatives) in complex mixtures?
Advanced
Regioisomeric separation requires chiral-phase HPLC with columns like Chiralpak AD-H and mobile phases of hexane:isopropanol (95:5). Enzymatic digestion with lipases (e.g., Rhizopus arrhizus lipase) selectively hydrolyzes sn-1,3 isomers, leaving sn-1,2 derivatives intact for MS analysis . C-NMR chemical shifts at the glycerol C2 position (δ ~70 ppm) provide additional regiochemical confirmation .
How should researchers design experiments to investigate the metabolic fate of this compound in cellular models of lipid storage disorders?
Advanced
Stable isotope tracing with C-glucose or C-acetate in adipocyte cultures tracks incorporation into triglyceride pools via LC-MS. Knockdown models (e.g., siRNA targeting diacylglycerol acyltransferase, DGAT) identify rate-limiting steps in esterification. For in vivo studies, deuterated lipidomics protocols using accelerated solvent extraction (ASE) and solid-phase extraction (SPE) minimize isotopic dilution . Contradictory flux data may arise from compartmentalization; subcellular fractionation followed by MS/MS resolves organelle-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
